N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide
Description
This compound features a benzothiazole core linked to a thiazol-4-yl acetamide scaffold, further substituted with a 3-chlorophenyl ureido group. Its design integrates pharmacophores associated with antimicrobial and enzyme inhibitory activities. The benzothiazole moiety is known for enhancing bioactivity through improved lipophilicity and target binding, while the ureido group may contribute to hydrogen-bonding interactions critical for molecular recognition .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2S2/c20-11-4-3-5-12(8-11)21-17(27)25-18-22-13(10-28-18)9-16(26)24-19-23-14-6-1-2-7-15(14)29-19/h1-8,10H,9H2,(H,23,24,26)(H2,21,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIKRHXNTVADSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the thiazol-4-yl acetamide: This involves the reaction of a thiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling of the two moieties: The benzo[d]thiazole and thiazol-4-yl acetamide intermediates are coupled using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Impact
Core Heterocycle Variations
- Compound 4f (): Structure: Replaces the thiazole ring with a 1,3,4-thiadiazole core and introduces a 3-chloro-4-(trifluoromethyl)phenyl ureido group. This compound exhibits a higher melting point (259–261°C) compared to simpler thiazole derivatives, suggesting greater crystalline stability .
- Compound 107k ():
- Structure: N-(4-(3-chlorophenyl)thiazol-2-yl)-2-m-tolylacetamide.
- Impact: The 3-chlorophenyl group at the thiazole 4-position aligns with the target compound’s substitution pattern, but lacks the ureido linker. This structural simplification correlates with moderate antibacterial activity (MIC: 6.25–12.5 μg/mL), highlighting the importance of the ureido group for enhanced potency .
Substituent Variations
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Structure: Features a dichlorophenyl group directly attached to the acetamide. This compound’s synthesis via carbodiimide-mediated coupling mirrors methods used for ureido-containing analogs .
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs like 4f (259–261°C) and dichlorophenyl derivatives (459–461 K) suggest high thermal stability due to rigid aromatic systems .
- Solubility is likely moderate in polar aprotic solvents (e.g., DMSO), as seen in synthesis protocols using dichloromethane and methanol .
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d]thiazole moiety and a thiazolyl acetamide component. Its molecular formula is , with a molecular weight of approximately 318.82 g/mol. The presence of the chlorophenyl group enhances its biological activity by potentially increasing lipophilicity and facilitating interactions with biological targets.
1. Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds, including this compound, exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. In vitro studies demonstrated that the compound reduced prostaglandin E2 production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
3. Antimicrobial Activity
This compound has shown promising results against various microbial strains. The compound exhibited antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating significant efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By targeting specific enzymes such as COX-2, the compound disrupts inflammatory pathways.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is facilitated through the activation of caspase pathways.
- Interference with Microbial Metabolism : The compound may disrupt bacterial cell wall synthesis or metabolic processes, leading to microbial death.
Case Studies
Several case studies have documented the efficacy of this compound:
- Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours .
- Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, highlighting its potential therapeutic application in inflammatory diseases .
Data Summary Table
Q & A
Q. What are the key steps for synthesizing N-(benzo[d]thiazol-2-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 3-(3-chlorophenyl)urea and bromoacetone derivatives) .
- Step 2 : Acetamide coupling using coupling agents like EDC/HOBt under inert conditions (e.g., nitrogen atmosphere) .
- Step 3 : Purification via column chromatography with gradients of ethyl acetate/hexane .
Q. Optimization factors :
- Temperature : 60–80°C for cyclization steps to prevent side reactions .
- Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction kinetics .
- Catalysts : Use of triethylamine to neutralize HCl byproducts during amide bond formation .
Q. How is structural characterization performed for this compound?
Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of thiazole rings and acetamide linkages. For example, the benzo[d]thiazole proton resonates at δ 7.8–8.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 485.05) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .
Q. Critical checks :
- Monitor for unreacted starting materials (retention time shifts in HPLC).
- Confirm absence of tautomeric forms via N NMR in DMSO-d6 .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., IC50 variability) be resolved for this compound?
Approach :
- Dose-response curves : Validate using at least three independent assays (e.g., MTT, apoptosis flow cytometry) to rule out assay-specific artifacts .
- Solubility adjustments : Use DMSO concentrations <0.1% to avoid cytotoxicity interference. Solubility in PBS can be enhanced with β-cyclodextrin .
- Target validation : Perform kinase profiling or thermal shift assays to identify off-target interactions .
Case study : A structurally similar compound showed IC50 variability (2–10 µM) due to differential protein binding in serum-containing media . Adjusting serum levels in assays resolved discrepancies.
Q. What computational strategies are effective for structure-activity relationship (SAR) analysis?
Methods :
- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase). The benzo[d]thiazole moiety often occupies hydrophobic pockets .
- QSAR models : Train with descriptors like LogP, polar surface area, and H-bond donors. For example, ClogP >3 correlates with improved blood-brain barrier penetration in analogs .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
Q. How to address low yields in the final coupling step of the synthesis?
Troubleshooting :
- Activation issues : Replace EDC with DCC for sterically hindered amines .
- Side reactions : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Workup : Extract unreacted starting materials with 1M HCl before purification .
Advanced tip : Use in-situ IR spectroscopy to monitor carbonyl stretching (1700–1750 cm⁻¹) for real-time reaction progress .
Q. What are the best practices for evaluating metabolic stability in preclinical studies?
Protocol :
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Use high-resolution MS/MS to identify oxidation (e.g., hydroxylation at thiazole rings) or glucuronidation .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Example : A chloro-substituted analog showed t₁/₂ of 45 min in human microsomes, prompting structural modification (e.g., replacing Cl with CF3) to improve stability .
Q. How to design analogs to improve solubility without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
